molecular formula C7H12O2 B2781701 Methyl 2-(1-methylcyclopropyl)acetate CAS No. 56406-01-0

Methyl 2-(1-methylcyclopropyl)acetate

Cat. No.: B2781701
CAS No.: 56406-01-0
M. Wt: 128.171
InChI Key: LEWAQEZLIHKFJR-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylcyclopropyl)acetate is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a colorless liquid with a characteristic odor and is used in various chemical applications. This compound is known for its unique structure, which includes a cyclopropyl ring, making it an interesting subject for chemical research and industrial applications.

Mechanism of Action

Target of Action

Methyl 2-(1-methylcyclopropyl)acetate is a chemical compound with the formula C7H12O2

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors like temperature, pH, and the presence of other molecules or ions in the environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-(1-methylcyclopropyl)acetate are not well-studied. It is known that esters like this compound can interact with various enzymes and proteins in the body. For instance, esters can be hydrolyzed by esterases, a type of enzyme that breaks down esters into their constituent alcohol and carboxylic acid . This interaction is crucial for the metabolism of this compound in the body.

Cellular Effects

For example, they can affect gene expression and cellular metabolism by serving as precursors for the synthesis of other bioactive compounds

Temporal Effects in Laboratory Settings

It is known that esters like this compound can undergo hydrolysis over time, especially in the presence of esterases . This can lead to changes in the compound’s effects on cellular function over time.

Dosage Effects in Animal Models

It is known that the effects of esters can vary with dosage For instance, at high doses, some esters can have toxic or adverse effects

Metabolic Pathways

It is known that esters like this compound can be metabolized through hydrolysis, a reaction catalyzed by esterases . This reaction results in the formation of an alcohol and a carboxylic acid, which can further participate in various metabolic pathways.

Transport and Distribution

It is known that small, lipophilic compounds like esters can easily cross cell membranes and distribute throughout the body

Subcellular Localization

Small, lipophilic compounds like esters can easily cross cell membranes and may localize in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(1-methylcyclopropyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(1-methylcyclopropyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methylcyclopropyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-(1-methylcyclopropyl)acetic acid
  • 2-(1-methylcyclopropyl)ethanol
  • Cyclopropaneacetic acid

Comparison: Methyl 2-(1-methylcyclopropyl)acetate is unique due to its ester functional group, which imparts different chemical properties compared to its acid and alcohol counterparts. The ester group makes it more suitable for certain types of reactions, such as nucleophilic substitution, and gives it distinct physical properties, such as a lower boiling point compared to the corresponding acid .

Properties

IUPAC Name

methyl 2-(1-methylcyclopropyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(3-4-7)5-6(8)9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWAQEZLIHKFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56406-01-0
Record name methyl 2-(1-methylcyclopropyl)acetate
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